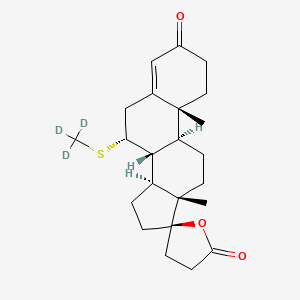

7-|A-Methylthio Spironolactone-D3

Description

Significance of 7-α-Methylthio Spironolactone (B1682167) as a Key Metabolite in Steroid Biochemistry

7α-Thiomethylspironolactone (7α-TMS) is a primary and active metabolite of spironolactone, a synthetic steroid that functions as a mineralocorticoid receptor antagonist. wikipedia.orgcaymanchem.com Spironolactone itself is considered a prodrug, and its therapeutic effects are largely attributable to its metabolites, which have longer half-lives. wikipedia.org Among these, 7α-TMS is particularly significant, accounting for approximately 80% of the potassium-sparing effect of spironolactone. wikipedia.org

The metabolic pathway of spironolactone is complex, involving several key transformations. nih.govresearchgate.net Spironolactone is first metabolized to 7α-thiospironolactone, which is then converted to 7α-thiomethylspironolactone. nih.govnih.gov Further metabolism can lead to other compounds such as 6β-hydroxy-7α-thiomethylspironolactone and canrenone (B1668266). wikipedia.orgdrugbank.com The liver and kidneys are potential sites for the production of 7α-thiomethylspironolactone. nih.gov

The significance of 7α-TMS in steroid biochemistry lies in its role as a potent antagonist of the mineralocorticoid receptor, competitively inhibiting the binding of aldosterone (B195564). researchgate.net This action is central to the therapeutic effects of spironolactone. Additionally, 7α-TMS exhibits antiandrogenic properties. wikipedia.org The study of 7α-TMS and its derivatives is crucial for understanding the full pharmacological profile of spironolactone and for the development of new, more selective aldosterone antagonists with potentially fewer side effects. nih.govnih.gov

Table 1: Key Metabolites of Spironolactone

| Metabolite Name | Abbreviation | Significance |

| 7α-Thiomethylspironolactone | 7α-TMS | Major active metabolite, responsible for a significant portion of the therapeutic effects of spironolactone. wikipedia.org |

| Canrenone | - | An active metabolite of spironolactone. wikipedia.org |

| 6β-Hydroxy-7α-thiomethylspironolactone | 6β-OH-7α-TMS | Another important active metabolite. wikipedia.org |

| 7α-Thiospironolactone | 7α-TS | An intermediate in the metabolic pathway to 7α-TMS. nih.gov |

Rationale for Deuterium (B1214612) Labeling (D3) in Advanced Analytical and Metabolic Studies

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (D), is a powerful technique in modern scientific research. clearsynth.comclearsynth.com The resulting deuterated compounds are chemically similar to their non-labeled counterparts but possess a greater mass. clearsynth.com This mass difference is the cornerstone of their utility in advanced analytical and metabolic studies. chem-station.com

The primary rationale for using deuterium-labeled compounds like 7-α-Methylthio Spironolactone-D3 is their application as internal standards in quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comacs.org In these methods, the deuterated standard is added to a biological sample in a known quantity. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte of interest, it experiences similar processing and analysis conditions, including extraction, derivatization, and ionization. scispace.com

By comparing the signal of the known amount of the deuterated internal standard to the signal of the unlabeled analyte, researchers can accurately quantify the concentration of the analyte in the sample. clearsynth.com This approach effectively corrects for variations in sample preparation and instrumental analysis, significantly improving the precision and accuracy of the measurements. clearsynth.comkcasbio.com The use of stable isotope-labeled internal standards is considered a best practice in bioanalytical method development. kcasbio.com

Overview of Research Applications of 7-α-Methylthio Spironolactone-D3 as a Stable Isotope-Labeled Compound

The primary application of 7-α-Methylthio Spironolactone-D3 is as a stable isotope-labeled internal standard for the quantification of 7-α-Methylthio Spironolactone in biological matrices such as plasma and serum. nih.govclearsynth.com This is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of spironolactone. nih.govacs.org By accurately measuring the levels of this key metabolite, researchers can gain a more complete picture of the drug's behavior in the body.

The use of 7-α-Methylthio Spironolactone-D3 and other deuterated standards is integral to the development and validation of sensitive and specific analytical methods, often employing LC-MS/MS (tandem mass spectrometry). nih.govnih.govupenn.edu These methods are essential for:

Drug Metabolism and Pharmacokinetic (DMPK) Studies: To determine the metabolic fate of spironolactone and the pharmacokinetic profiles of its active metabolites. acs.orgsymeres.com

Therapeutic Drug Monitoring: To ensure that drug concentrations are within the desired therapeutic range.

Bioequivalence Studies: To compare the bioavailability of different formulations of spironolactone.

The use of stable isotope-labeled compounds extends beyond drug metabolism into broader fields like metabolomics, proteomics, and environmental research, where they are used to trace metabolic pathways and quantify endogenous molecules. moravek.comsilantes.comnih.govresearchgate.net The precision afforded by these labeled standards is fundamental to generating reliable data in these complex areas of study. nih.govacs.org

Properties

Molecular Formula |

C23H32O3S |

|---|---|

Molecular Weight |

391.6 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i3D3 |

InChI Key |

FWRDLPQBEOKIRE-UTBKVLCDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Derivatization of 7 α Methylthio Spironolactone D3

Synthetic Pathways for 7-α-Methylthio Spironolactone (B1682167)

The synthesis of 7-α-Methylthio Spironolactone typically begins with Spironolactone or its derivative, Canrenone (B1668266). chemicalbook.com A key step in the process is the introduction of a sulfur-containing group at the 7-α position of the steroid nucleus.

A common and efficient method involves the formation of the intermediate 7-α-thiospironolactone. nih.govnih.gov This intermediate is formed by the reaction of Spironolactone with a suitable sulfur-donating reagent. nih.govmedchemexpress.com Studies have shown that liver and kidney microsomes can convert Spironolactone to 7-α-thiospironolactone. nih.gov

Once the 7-α-thiospironolactone intermediate is obtained, the final step is methylation of the newly introduced thiol group (-SH) to form the methylthio group (-SCH3). This is typically achieved through an alkylation reaction. nih.gov A safe and practical laboratory-scale synthesis uses an alkylating agent in the presence of a non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine), to yield 7-α-Methylthio Spironolactone with high efficiency. nih.gov This process is outlined in the reaction scheme below.

Reaction Scheme for 7-α-Methylthio Spironolactone Synthesis

| Step | Reactant | Key Intermediate/Product | Description |

|---|---|---|---|

| 1 | Spironolactone | 7-α-Thiospironolactone | Introduction of a thiol group at the 7-α position. nih.govontosight.ai |

Methodologies for Stereoselective Deuterium (B1214612) Incorporation at the Methylthio Group (D3)

The synthesis of 7-α-Methylthio Spironolactone-D3 requires the specific introduction of a trideuteromethyl group (-CD3) instead of a standard methyl group (-CH3). This process leverages the synthetic pathway of the unlabeled compound, modifying the final methylation step.

The key to this isotopic labeling is the use of a deuterated methylating agent. A commonly used reagent for this purpose is trideuteromethyl iodide (CD3I), often referred to as methyl-d3 iodide. nih.gov The 7-α-thiospironolactone intermediate, with its reactive thiol group, is treated with CD3I. nih.govnih.gov The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol attacks the electrophilic carbon of the trideuteromethyl iodide, displacing the iodide and forming a stable carbon-sulfur bond.

The stereoselectivity of the reaction, ensuring the methylthio group is in the desired alpha (α) orientation, is generally dictated by the conformation of the steroidal substrate. The established stereochemistry at the 7-position in the 7-α-thiospironolactone precursor guides the incoming deuterated methyl group to the same orientation.

This method ensures precise incorporation of three deuterium atoms at the methylthio position, resulting in a product with a mass increase of three daltons compared to the unlabeled version, a critical feature for its use as an internal standard. scispace.comwikipedia.org

Characterization and Purity Assessment of Isotope-Labeled Reference Standards

The confirmation of structure and the assessment of chemical and isotopic purity are critical steps for qualifying 7-α-Methylthio Spironolactone-D3 as a reference standard. tocris.com A combination of analytical techniques is employed to ensure the compound meets stringent quality criteria. tocris.comnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to determine the chemical purity of the synthesized compound. nih.gov It separates the target compound from any unreacted starting materials, byproducts, or other impurities. By comparing the retention time to a known standard of the unlabeled compound and analyzing the peak area, the purity can be accurately quantified, typically aiming for >99%. tocris.comesschemco.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the successful incorporation of the deuterium atoms and for determining the isotopic purity. lgcstandards.comalmacgroup.com High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, confirming the expected mass of 7-α-Methylthio Spironolactone-D3 (C23H29D3O3S). researchgate.netalmacgroup.com The mass spectrum will show a molecular ion peak that is 3 Da higher than that of the unlabeled analog. esschemco.com This technique also allows for the quantification of isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 7-α-Methylthio Spironolactone-D3, the characteristic singlet signal corresponding to the S-CH3 protons in the unlabeled compound will be absent, confirming the successful replacement of protons with deuterium. sigmaaldrich.comstudymind.co.uk

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming the location of the label within the molecule. sigmaaldrich.comwikipedia.org It is particularly useful for highly enriched compounds. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The carbon atom of the trideuteromethyl group (-CD3) will appear as a multiplet (typically a triplet) due to coupling with the deuterium atoms, which have a spin of 1. This provides further confirmation of the label's position.

A summary of the analytical techniques and their expected results is provided in the table below.

Analytical Characterization of 7-α-Methylthio Spironolactone-D3

| Technique | Purpose | Expected Result |

|---|---|---|

| HPLC | Chemical Purity | Single major peak with purity typically >99%. esschemco.com |

| Mass Spectrometry (MS) | Identity & Isotopic Purity | Molecular ion peak corresponding to the mass of the D3-labeled compound (e.g., m/z 391.56). esschemco.comalmacgroup.com |

| ¹H NMR | Structural Confirmation | Absence of the singlet peak for S-CH3 protons. sigmaaldrich.comstudymind.co.uk |

| ²H NMR | Label Position Confirmation | A signal corresponding to the chemical shift of the deuterated methyl group. wikipedia.org |

Through this rigorous process of synthesis, stereoselective labeling, and multi-faceted analytical characterization, high-purity 7-α-Methylthio Spironolactone-D3 is produced, serving as a reliable tool for advanced biomedical and pharmaceutical research. nih.govnist.gov

Advanced Analytical Methodologies Utilizing 7 α Methylthio Spironolactone D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method for 7-α-methylthio spironolactone (B1682167) hinges on the optimization of both the chromatographic separation and the mass spectrometric detection.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical to distinguish 7-α-methylthio spironolactone from other spironolactone metabolites and endogenous matrix components, thereby minimizing interferences during mass spectrometric detection. While specific optimization data for 7-α-methylthio spironolactone-D3 is not extensively detailed in publicly available literature, the parameters for the non-deuterated analyte provide a strong foundation.

A common approach involves reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is typically achieved on a C18 column. The mobile phase composition is a key variable, often consisting of a mixture of an aqueous component with an organic modifier, such as methanol or acetonitrile. The addition of additives like formic acid or ammonium (B1175870) formate to the mobile phase can improve peak shape and ionization efficiency.

For the analysis of spironolactone and its metabolites, including 7-α-methylthio spironolactone, a gradient elution is often employed to achieve adequate separation of the parent drug and its various metabolites within a reasonable run time. The flow rate is typically optimized based on the column dimensions and particle size to ensure sharp, symmetrical peaks.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Spironolactone and Metabolites

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Optimized for separation of spironolactone and metabolites |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 35 °C |

This table presents a general set of conditions; specific optimization would be required for an assay focused on 7-α-methylthio spironolactone and its D3 analogue.

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Patterns

Tandem mass spectrometry is employed for its high selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole.

A study on the fragmentation of 7-alpha-thiospironolactone, a related compound, identified several product ions, providing insight into the potential fragmentation pathways. researchgate.net For 7-α-methylthio spironolactone, the fragmentation would likely involve the loss of the methylthio group or other characteristic cleavages of the steroid backbone.

Table 2: Hypothetical MS/MS Transitions for 7-α-Methylthio Spironolactone and its D3 Analogue

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-α-Methylthio Spironolactone | [Calculated M+H]+ | [Predicted fragment ion] |

| 7-α-Methylthio Spironolactone-D3 | [Calculated M+H]+ of D3 | [Predicted fragment ion of D3] |

This table is illustrative. The actual transitions would need to be determined experimentally through infusion and optimization on the mass spectrometer.

Role of 7-α-Methylthio Spironolactone-D3 as an Internal Standard in Quantitative Assays

The use of a stable isotope-labeled internal standard is the most effective way to correct for variability during sample preparation and analysis. scispace.com 7-α-Methylthio spironolactone-D3 is an ideal internal standard for the quantification of 7-α-methylthio spironolactone as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, including extraction recovery and ionization efficiency. scispace.com

Evaluation of Matrix Effects and Ionization Efficiency

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. A stable isotope-labeled internal standard like 7-α-methylthio spironolactone-D3 can effectively compensate for these effects, as it is similarly affected by the matrix.

The evaluation of matrix effects is a critical component of method validation. This is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration. The use of a deuterated internal standard helps to normalize for these variations. For instance, in an assay for spironolactone and its metabolites, spironolactone-d3 was used as an internal standard, and the internal standard-normalized matrix factor was found to be within an acceptable range of 97.3–102.3% for spironolactone. nih.gov

Application of Derivatization Strategies for Signal Enhancement (e.g., Girard's Reagent P)

For compounds that exhibit poor ionization efficiency in electrospray ionization (ESI), chemical derivatization can be employed to enhance the signal intensity. Girard's Reagent P is a derivatizing agent that reacts with ketone functional groups to introduce a permanently charged quaternary ammonium group, significantly improving ESI response. nih.govresearchgate.net

Studies have demonstrated that derivatization of spironolactone and its metabolites with Girard's Reagent P can lead to a signal enhancement of one to two orders of magnitude. nih.govnih.govresearchgate.net This approach also has the benefit of eliminating in-source fragmentation, which can be a challenge in the analysis of spironolactone. nih.govresearchgate.net While specific data on the derivatization of 7-α-methylthio spironolactone-D3 is not available, it is expected that it would react similarly to its non-deuterated counterpart, providing a significant improvement in sensitivity for quantitative assays.

Methodological Validation Frameworks for Research-Grade Analytical Assays

A robust validation of the bioanalytical method is essential to ensure the reliability of the data. The validation framework should adhere to guidelines from regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov

The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the determined value to the nominal or known true value. europa.eu

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. europa.eu

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. europa.eu

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. fda.gov

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. europa.eu

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) europa.eu |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ) europa.eu |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. europa.eu |

| Recovery | Consistent, precise, and reproducible. fda.gov |

In Vitro and Non Human in Vivo Metabolic Investigations of Spironolactone and Its Sulfur Containing Metabolites

Enzymatic Pathways Leading to 7-α-Methylthio Spironolactone (B1682167) Formation

The initial steps in the metabolism of spironolactone to its key sulfur-containing derivative, 7-α-methylthio spironolactone, involve a sequential two-step enzymatic process. This transformation is primarily carried out by microsomal enzymes in the liver and kidneys.

Role of Hepatic and Renal Microsomal Preparations

In vitro studies utilizing guinea pig hepatic and renal microsomal preparations have been instrumental in elucidating the formation of 7-α-methylthio spironolactone. nih.gov When spironolactone is incubated with these microsomal fractions in the absence of S-adenosylmethionine (SAM), the primary metabolite formed is 7-α-thiospironolactone. nih.gov This initial step involves the deacetylation of the C7-acetylthio group of spironolactone.

Research has demonstrated that the rate of 7-α-thiospironolactone production is greater in liver microsomes compared to kidney microsomes, suggesting a more prominent role for the liver in this initial metabolic conversion. nih.gov It is noteworthy that this conversion occurs without the requirement for NADPH, indicating that cytochrome P450 enzymes are not directly involved in this specific deacetylation step. nih.gov

S-Adenosylmethionine (SAM)-Dependent Methylation of 7-α-Thiospironolactone

Following its formation, 7-α-thiospironolactone undergoes a crucial methylation step to yield 7-α-methylthio spironolactone. This reaction is dependent on the presence of the methyl donor, S-adenosylmethionine (SAM). nih.govplos.org The enzyme responsible for this transformation is a microsomal S-methyltransferase.

Kinetic studies in guinea pig tissues have provided valuable insights into this methylation process. The rate of methylation of 7-α-thiospironolactone is significantly higher in the liver than in the kidney, with hepatic rates being three to four times greater. nih.gov Despite this difference in metabolic rate, the apparent Michaelis-Menten constant (Km) for 7-α-thiospironolactone is similar in both liver and kidney microsomes, with an approximate value of 30 µM. nih.gov This suggests that the enzyme in both tissues has a similar affinity for the substrate. Maximal enzyme activity for this methylation reaction is achieved with SAM concentrations ranging from 25 to 200 µM. nih.gov

| Tissue | Relative Rate of Methylation | Apparent Km for 7-α-Thiospironolactone | Optimal SAM Concentration |

| Guinea Pig Liver Microsomes | 3-4 times greater than kidney | ~30 µM | 25-200 µM |

| Guinea Pig Kidney Microsomes | Lower than liver | ~30 µM | 25-200 µM |

Further Biotransformation of 7-α-Methylthio Spironolactone

Once formed, 7-α-methylthio spironolactone is not an end-product but is further metabolized through various biotransformation pathways, leading to the generation of other sulfur-containing derivatives. These subsequent reactions include S-oxygenation and A-ring reduction and hydroxylation.

A-Ring Reduction and Hydroxylation to Form 3-α-Hydroxy- and 3-β-Hydroxythiomethylspironolactone

In addition to S-oxygenation, 7-α-methylthio spironolactone can undergo modifications in its A-ring. In vitro incubations of spironolactone with guinea pig liver homogenates have led to the identification of A-ring reduced derivatives of 7-α-methylthio spironolactone. nih.gov Specifically, two hydroxylated metabolites have been unequivocally identified as 3-α-hydroxy-7-α-thiomethylspironolactone and 3-β-hydroxy-7-α-thiomethylspironolactone. nih.gov The formation of these metabolites suggests that 7-α-methylthio spironolactone can serve as a substrate for hepatic 3-keto reductases. nih.gov

Comparative Metabolic Studies in Different Animal Models and Cellular Systems

The metabolism of spironolactone exhibits notable species differences. In vivo studies comparing the disposition of spironolactone in rats, beagle dogs, and rhesus monkeys have revealed variations in the excretion and metabolic profiles. nih.gov For instance, after oral administration, the cumulative urinary excretion of radioactivity was significantly different among the species, with monkeys excreting the highest percentage, followed by dogs and then rats. nih.gov

In terms of specific metabolites, while 7-α-methylthio spironolactone is a major circulating metabolite in humans, the relative abundance of this and other metabolites can vary between animal models. wikipedia.orgwikipedia.org For example, in guinea pigs treated with spironolactone, both 7-α-methylthio spironolactone and canrenone (B1668266) (a major metabolite where the sulfur group is removed) are found as circulating metabolites. nih.gov

Molecular and Mechanistic Research on 7 α Methylthio Spironolactone

Investigation of Mineralocorticoid Receptor (MR) Interactions

7-α-Methylthio spironolactone (B1682167) is recognized as a potent antagonist of the mineralocorticoid receptor. Its interaction with the MR is central to the diuretic and potassium-sparing effects observed after the administration of its parent compound, spironolactone. Research indicates that 7-α-TMS is a major circulating metabolite that actively binds to MRs. nih.gov

Table 1: Mineralocorticoid Receptor Binding Affinity

| Compound | Receptor | Species | Binding Affinity |

|---|---|---|---|

| 7-α-Methylthio Spironolactone | Mineralocorticoid Receptor | Human | Data not available |

| Spironolactone | Mineralocorticoid Receptor | Human | K_i_: 24 nM |

Analysis of Androgen Receptor (AR) Binding Affinity and Antagonistic Activity

In addition to its effects on the mineralocorticoid receptor, 7-α-methylthio spironolactone also interacts with the androgen receptor (AR). This interaction is the basis for the antiandrogenic side effects sometimes observed with spironolactone therapy.

Research has demonstrated that 7-α-TMS possesses an affinity for the androgen receptor that is roughly equivalent to that of its parent compound, spironolactone. wikipedia.org Studies in rat models have shown that the affinity of both 7-α-TMS and spironolactone for the prostate androgen receptor is in the range of 3.0% to 8.5% of that of dihydrotestosterone (B1667394) (DHT), a potent endogenous androgen. wikipedia.org This binding affinity allows 7-α-TMS to act as a competitive antagonist at the androgen receptor, blocking the actions of androgens like testosterone (B1683101) and DHT.

Table 2: Androgen Receptor Binding Affinity

| Compound | Receptor | Species | Binding Affinity (Relative to DHT) | IC~50~ |

|---|---|---|---|---|

| 7-α-Methylthio Spironolactone | Androgen Receptor | Rat | 3.0 - 8.5% | Data not available |

| Spironolactone | Androgen Receptor | Rat | 3.0 - 8.5% | 77 nM nih.gov |

| Dihydrotestosterone (DHT) | Androgen Receptor | Rat | 100% | Data not available |

Elucidation of Molecular Mechanisms in In Vitro Biological Systems

The formation of 7-α-methylthio spironolactone is a key metabolic process that has been elucidated through in vitro studies using liver and kidney microsomes. These studies have revealed a two-step enzymatic pathway.

Initially, spironolactone undergoes deacetylation to form an intermediate metabolite, 7-α-thiospironolactone (7-α-TS). nih.gov This reaction is followed by the methylation of the thiol group by the enzyme S-adenosylmethionine (SAM), which results in the formation of 7-α-TMS. nih.gov The rate of this methylation process has been found to be three to four times greater in the liver than in the kidney. nih.gov Interestingly, NADPH, a common cofactor in many microsomal metabolic reactions, does not appear to influence the metabolism of spironolactone to 7-α-TS. nih.gov These in vitro findings have been crucial in understanding the biotransformation of spironolactone and the generation of its active metabolites.

Role in Non-Clinical Pharmacological Models (e.g., Receptor Binding Assays, Enzyme Inhibition Studies)

The pharmacological profile of 7-α-methylthio spironolactone and its precursors has been further characterized in various non-clinical models, including receptor binding assays and enzyme inhibition studies.

Receptor binding assays have been fundamental in determining the affinity of spironolactone and its metabolites for various steroid receptors. While specific quantitative data for 7-α-TMS is limited, the available information confirms its interaction with both the mineralocorticoid and androgen receptors.

Enzyme inhibition studies have provided insights into another aspect of the pharmacology of spironolactone's metabolites. Research has highlighted the importance of the 7α-thio group in the destructive effects on cytochrome P-450 enzymes, which are crucial for steroid synthesis. researchgate.netnih.gov Specifically, the metabolite 7-α-thiospironolactone has been shown to be a suicide inhibitor of 17α-hydroxylase, a key enzyme in androgen biosynthesis. nih.gov The 17α-hydroxylase catalyzes the conversion of 7-α-thiospironolactone into a reactive metabolite that leads to the destruction of cytochrome P-450. nih.gov This mechanism contributes to the antiandrogenic effects of spironolactone by inhibiting the production of androgens.

Table 3: Summary of Non-Clinical Pharmacological Findings

| Model | Finding | Implication |

|---|---|---|

| Receptor Binding Assays | 7-α-TMS binds to both mineralocorticoid and androgen receptors. | Explains the dual antimineralocorticoid and antiandrogenic effects. |

| Enzyme Inhibition Studies | The 7α-thio group is crucial for the destruction of cytochrome P-450. 7-α-thiospironolactone is a suicide inhibitor of 17α-hydroxylase. | Provides a mechanism for the inhibition of androgen synthesis. |

Applications of 7 α Methylthio Spironolactone D3 As a Research Tool and Reference Material

Utilization in Stable Isotope Dilution Mass Spectrometry for Metabolite Profiling

Stable isotope dilution mass spectrometry (SID-MS) is a gold standard for accurate quantification in complex biological matrices. In this technique, a known amount of a stable isotope-labeled compound, such as 7-α-Methylthio Spironolactone-D3, is added to a sample at the beginning of the analytical process. acanthusresearch.com This "internal standard" experiences the same sample preparation, extraction, and ionization effects as the endogenous (unlabeled) analyte. acanthusresearch.com

By comparing the mass spectrometer's response of the labeled internal standard to the unlabeled analyte, researchers can achieve highly precise and accurate quantification. clearsynth.com This is because any variations or losses during the analytical workflow will affect both the analyte and the internal standard equally, thus canceling out potential errors. acanthusresearch.com The use of deuterated standards like 7-α-Methylthio Spironolactone-D3 is particularly valuable in metabolite profiling studies where precise measurement of drug metabolites in biological samples like plasma or urine is crucial. clearsynth.comnih.govnih.gov The measurement of spironolactone (B1682167) and its metabolites can be challenging due to in-source fragmentation and poor ionization, making the use of an internal standard essential for reliable results. upenn.edunih.gov

Key Research Findings in Metabolite Profiling:

| Study Focus | Key Finding | Significance |

| Spironolactone Metabolism in Liver and Kidney | The liver and kidney are significant sites for the production of 7-α-thiomethyl-SL. nih.gov | Identifies key organs involved in the metabolic pathway of spironolactone. |

| In Vivo Metabolite Identification | 7-α-thiomethyl-spirolactone (TM) and canrenone (B1668266) are major metabolites detected in the liver following spironolactone administration. nih.gov | Confirms the presence and identity of major metabolites in a biological system. |

| Stereoselective Synthesis of Metabolites | Successful stereoselective preparation of the two major metabolites of spironolactone, 3α- and 3β-hydroxy-7α-methylthio-17α-pregn-4-ene-21,17-carbolactone. nih.gov | Enables the production of pure metabolite standards for further research. |

Contribution to Method Development and Quality Control in Drug Discovery and Development Research

The development and validation of robust analytical methods are fundamental to drug discovery and development. 7-α-Methylthio Spironolactone-D3 plays a vital role in this process. clearsynth.com During method development, it is used to optimize parameters of the analytical instrument, such as a gas or liquid chromatograph coupled with a mass spectrometer, to ensure the reliable separation and detection of spironolactone and its metabolites. upenn.educlearsynth.com

In the context of quality control (QC), this deuterated standard is indispensable. synzeal.comresearchgate.net It is used in the preparation of calibration curves and quality control samples to ensure the accuracy and precision of the analytical method over time. clearsynth.com By including 7-α-Methylthio Spironolactone-D3 in each analytical run, researchers can monitor the performance of the assay and ensure that the results are reliable and reproducible, which is a regulatory requirement for Abbreviated New Drug Applications (ANDA) and commercial production. clearsynth.com

Benchmarking Analytical Performance and Traceability Against Pharmacopeial Standards

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), provide official standards for drugs and drug products. usp.org While 7-α-Methylthio Spironolactone-D3 itself may not be a pharmacopeial standard, it is used as a reference material to develop and validate in-house analytical methods that can be benchmarked against pharmacopeial methods for the parent drug, spironolactone.

The use of a well-characterized internal standard like 7-α-Methylthio Spironolactone-D3 allows for the establishment of traceability of analytical measurements. This means that the results obtained from a particular method can be related to a known standard, ensuring consistency and comparability of data across different laboratories and over time. This is crucial for regulatory submissions and for maintaining the quality and consistency of pharmaceutical products.

Utility in Investigating Isotope Effects on Metabolic Pathways

While the primary use of deuterated standards is for quantification, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a "kinetic isotope effect." hilarispublisher.com This effect occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down the rate of metabolic reactions where this bond is broken. medchemexpress.com

This phenomenon can be harnessed as a research tool to investigate metabolic pathways. By comparing the metabolism of the deuterated compound (7-α-Methylthio Spironolactone-D3) to the non-deuterated compound, researchers can gain insights into the specific enzymatic steps involved in the metabolism of spironolactone. clearsynth.com If a significant isotope effect is observed, it suggests that the cleavage of the C-H bond in the methylthio group is a rate-determining step in that particular metabolic transformation. medchemexpress.com Such studies contribute to a deeper understanding of drug metabolism at a molecular level. isotope.com

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of 7-α-Methylthio Spironolactone (B1682167) and its related compounds in complex biological matrices presents a significant analytical challenge. nih.gov Spironolactone is rapidly and extensively metabolized, resulting in a variety of active metabolites, including 7-α-thiomethylspironolactone (7α-TMS) and canrenone (B1668266). nih.govwikipedia.orgpfizermedical.com The structural similarity among these metabolites often complicates their chromatographic separation. nih.gov

Historically, analytical methods have evolved from spectrophotometry and spectrofluorimetry to more sophisticated techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). ekb.eg However, the quest for greater sensitivity and specificity, particularly for low-concentration metabolites in limited sample volumes like pediatric plasma, has driven the adoption of mass spectrometry (MS)-based methods. oatext.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of spironolactone and its metabolites. nih.gov Innovations in this area include the use of specific additives, such as ammonium (B1175870) fluoride, which has been shown to increase signal intensity significantly. nih.gov Another promising strategy to enhance sensitivity is chemical derivatization. Using reagents like Girard's Reagent P (GP) can improve the ionization efficiency and response of the analytes in the mass spectrometer. nih.gov

Furthermore, ion mobility spectrometry (IMS) is emerging as a valuable tool. nih.gov By providing an additional dimension of separation based on the ion's size, shape, and charge (collisional cross-section), IMS can help resolve co-eluting, isobaric metabolites that are indistinguishable by mass spectrometry alone. nih.gov The development of such advanced, highly validated analytical methods is essential for future pharmacokinetic studies, enabling more precise measurements and a clearer understanding of the metabolic profile of spironolactone.

Table 1: Advanced Analytical Techniques for Spironolactone Metabolite Analysis

| Technique | Principle | Application & Advantages | Reference |

|---|---|---|---|

| HPLC & UPLC | Chromatographic separation based on polarity. | Widely used for quantifying spironolactone and its metabolites in various samples. UPLC offers faster analysis times and better resolution than traditional HPLC. | ekb.egoatext.comkoreascience.kr |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Enables quantification of low levels of metabolites in complex biological fluids like plasma. nih.gov Considered the gold standard for bioanalytical studies. | oatext.comnih.gov |

| Chemical Derivatization | Chemical modification of the analyte (e.g., with Girard's Reagent P) to improve its analytical properties. | Enhances ionization efficiency and MS signal, leading to improved sensitivity for challenging analytes. nih.gov | nih.gov |

| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on their size and shape. | Provides an additional layer of selectivity, which is beneficial for separating structurally similar metabolites that may co-elute during chromatography. nih.gov | nih.gov |

Comprehensive Elucidation of Enzyme Kinetics and Isozyme Specificity in 7-α-Methylthio Spironolactone Biotransformation

7-α-Methylthio Spironolactone is a key active metabolite formed through a multi-step enzymatic process. wikipedia.orgnih.gov The parent drug, spironolactone, is first deacetylated to form 7-α-thiospironolactone. nih.gov This intermediate is then methylated by a thiol S-methyltransferase to produce 7-α-thiomethylspironolactone. nih.govwikipedia.org Studies using guinea pig liver and kidney microsomes have demonstrated that these organs are potential sites for this biotransformation. nih.gov The methylation step is dependent on the cofactor S-adenosylmethionine (SAM). nih.gov

The cytochrome P450 (CYP) superfamily of enzymes also plays a significant role in the broader metabolism of spironolactone. nih.govnih.gov Specifically, CYP3A isozymes are involved in the metabolism. wikipedia.orgnih.gov Spironolactone itself has been shown to be an inducer of CYP3A4. wikipedia.org However, its metabolites can also act as irreversible inhibitors of the same enzyme, highlighting a complex auto-regulatory pathway. wikipedia.org The oxidative metabolism of the thiol group of deacetylated spironolactone by CYP isozymes can lead to the formation of other polar metabolites, such as sulfinic and sulfonic acid derivatives. nih.gov Another enzyme, the flavin-containing monooxygenase (FMO), is responsible for the S-oxygenation of 7-α-thiomethylspironolactone to form 7-α-thiomethylspironolactone sulfoxide. wikipedia.org

Future research must focus on a more granular characterization of these enzymatic pathways. This includes determining the precise kinetic parameters (K_m and V_max) for each enzymatic step and identifying the specific human CYP and UGT isozymes responsible for the various metabolic conversions. A comprehensive understanding of isozyme specificity is crucial for predicting drug-drug interactions and understanding inter-individual variability in patient response.

Table 2: Enzymes Involved in Spironolactone and Metabolite Biotransformation

| Enzyme/Enzyme Family | Role in Metabolism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Carboxylesterase (CES) | Deacetylation | Spironolactone | 7-α-Thiospironolactone | wikipedia.org |

| Thiol S-methyltransferase (TMT) | S-methylation | 7-α-Thiospironolactone | 7-α-Methylthio Spironolactone | nih.govwikipedia.org |

| Cytochrome P450 (CYP) 3A | Hydroxylation, Oxidation | Spironolactone, Metabolites | Hydroxylated metabolites, Sulfinic/Sulfonic acid derivatives | wikipedia.orgnih.govnih.gov |

| Flavin-containing Monooxygenase (FMO) | S-oxygenation | 7-α-Methylthio Spironolactone | 7-α-Methylthio Spironolactone Sulfoxide | wikipedia.org |

Integration of Multi-Omics Approaches in Metabolite Research

The future of metabolite research, including that of 7-α-Methylthio Spironolactone-D3, lies in the integration of multi-omics technologies. mdpi.comnih.gov This approach moves beyond single-level analysis to provide a holistic, systems-level view of biological processes by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnashbio.com

For a metabolite like 7-α-Methylthio Spironolactone, a multi-omics approach can uncover novel insights into its mechanism of action and its broader physiological impact. nashbio.com For instance, integrating metabolomics (measuring the metabolite itself and related biochemicals) with proteomics can identify the specific proteins and pathways that are modulated by the metabolite. nih.gov Transcriptomics can reveal changes in gene expression in response to the metabolite, providing clues about its regulatory functions. mdpi.com

This integrated analysis is powerful for identifying new biomarkers of drug efficacy or response and for understanding the complex interplay between different biological layers. nih.gov Advanced computational methods and machine learning are essential for integrating and interpreting these large, heterogeneous datasets. nashbio.comnih.gov Spatial multi-omics, a cutting-edge technique that analyzes biomolecules within the context of their native tissue structure, could further illuminate how 7-α-Methylthio Spironolactone and other metabolites are distributed and function within specific cellular microenvironments. astrazeneca.com By applying these comprehensive approaches, researchers can build more accurate models of drug action and metabolite function, ultimately paving the way for more personalized and effective therapies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.